Enhanced Synthetic Utility vs. 5‑Bromo‑2‑chloropyrimidine: Direct Installation of a Pyrrolidine Ether
Unlike 5‑bromo‑2‑chloropyrimidine, which requires a two‑step sequence of nucleophilic substitution followed by N‑deprotection to install a pyrrolidine ether, the target compound provides the pyrrolidin‑3‑yloxy group already in place, streamlining the synthesis of molecules bearing this motif. This reduces step‑count and improves overall yield when the pyrrolidine ether is a desired pharmacophore .
| Evidence Dimension | Synthetic step‑count to install pyrrolidin‑3‑yloxy group |
|---|---|
| Target Compound Data | 1 step (commercially available) |
| Comparator Or Baseline | 5‑Bromo‑2‑chloropyrimidine (CAS 32779-36-5): ≥2 steps (nucleophilic substitution + deprotection) |
| Quantified Difference | ≥1 step saved |
| Conditions | Standard nucleophilic aromatic substitution conditions (base, polar aprotic solvent, elevated temperature) followed by acidic deprotection |
Why This Matters
Streamlined synthetic routes reduce cost, time, and purification burden, directly impacting procurement decisions in early‑stage drug discovery.
